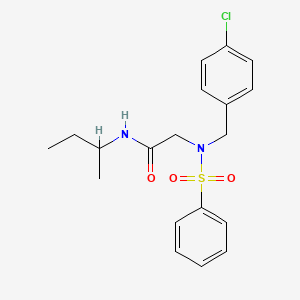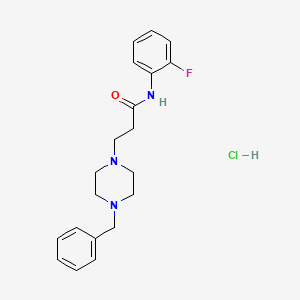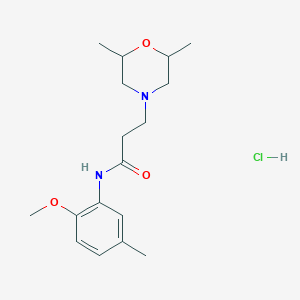![molecular formula C18H22N2O3S B3939920 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3939920.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide
描述
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide, commonly known as MS-275, is a potent and selective inhibitor of class I histone deacetylases (HDACs). It has been extensively studied in recent years for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
MS-275 exerts its antitumor effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin structure, resulting in the repression of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
MS-275 has been shown to induce various biochemical and physiological effects in cancer cells, including the upregulation of pro-apoptotic proteins, the downregulation of anti-apoptotic proteins, the inhibition of angiogenesis, and the inhibition of metastasis. Moreover, MS-275 has been shown to induce autophagy, a cellular process that promotes the degradation of damaged organelles and proteins, leading to cell death.
实验室实验的优点和局限性
MS-275 has several advantages for laboratory experiments, including its high potency and selectivity for class I N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of other anticancer agents. However, MS-275 has some limitations, including its potential toxicity and off-target effects, which may limit its clinical applications.
未来方向
There are several future directions for research on MS-275, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, the optimization of dosing schedules and combinations with other agents, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the antitumor effects of MS-275 and to identify potential resistance mechanisms.
科学研究应用
MS-275 has been studied extensively in preclinical and clinical studies for its potential therapeutic applications. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, and lung cancer. Moreover, MS-275 has been shown to enhance the efficacy of other anticancer agents, such as radiotherapy and chemotherapy.
属性
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-8-10-17(11-9-15)24(22,23)20(2)14-18(21)19-13-12-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRUSPYCREBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B3939837.png)

![2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide](/img/structure/B3939866.png)
![diethyl ethyl{3-[(2-nitrophenyl)amino]-3-oxopropyl}malonate](/img/structure/B3939869.png)
![N-benzyl-5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939873.png)


![4-isopropyl-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3939891.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3939900.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3939915.png)
![(4-chlorobenzyl){2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B3939917.png)
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3939927.png)
